塔塞利西布
描述
科学研究应用
塔塞利西布及其在癌症研究和治疗中的应用已得到广泛研究。 它已显示出抑制各种癌症类型(包括乳腺癌、卵巢癌和实体瘤)肿瘤生长的功效 . 它选择性地靶向 PIK3CA 突变的能力使其成为精准医学中的宝贵工具 . 此外,塔塞利西布正在研究其在联合疗法中的潜在用途,以增强现有治疗方法的疗效 .
准备方法
合成路线和反应条件
塔塞利西布的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。详细的合成路线是专有的,在公开文献中没有完全披露。 它通常涉及使用先进的有机合成技术和特定的反应条件来实现所需的 选择性和效力 .
工业生产方法
塔塞利西布的工业生产遵循良好生产规范 (GMP),以确保化合物的纯度和一致性。该过程涉及大规模合成、纯化和质量控制措施,以满足监管标准。 工业生产方法的具体细节是专有的,并且没有公开 .
化学反应分析
反应类型
塔塞利西布经历各种化学反应,包括氧化、还原和取代。 这些反应对其代谢和从体内清除至关重要 .
常用试剂和条件
涉及塔塞利西布的反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 反应条件根据所需的特定转化而异,例如温度、溶剂和 pH 值 .
形成的主要产物
塔塞利西布反应形成的主要产物包括其代谢物,这些代谢物主要通过粪便和尿液排泄。 主要代谢途径包括氧化和酰胺水解 .
作用机制
塔塞利西布通过抑制 PI3K 途径发挥作用,该途径对细胞生长、增殖和存活至关重要。 它专门靶向 PI3K 催化亚基的 ATP 结合口袋,导致下游信号事件的抑制 . 塔塞利西布还诱导突变的 p110α 蛋白的降解,进一步增强其在 PIK3CA 突变模型中的效力 . 这种双重作用机制使塔塞利西布成为一种有效的肿瘤生长抑制剂,也是一种很有希望的抗癌治疗候选药物 .
相似化合物的比较
类似化合物
塔塞利西布的独特性
塔塞利西布的独特性在于它选择性地抑制突变的 PI3Kα,并能够诱导突变的 p110α 蛋白的降解。 这种双重作用机制与其他 PI3K 抑制剂相比,在 PIK3CA 突变模型中提供了增强的效力和疗效 . 此外,塔塞利西布在联合治疗中已显示出有希望的结果,使其成为抗癌治疗武器库中的宝贵补充 .
属性
IUPAC Name |
2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQXVWXFDOSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155842 | |
Record name | Taselisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282512-48-4 | |
Record name | 1H-Pyrazole-1-acetamide, 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1282512-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taselisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282512484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taselisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Taselisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TASELISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L08J2O299M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。